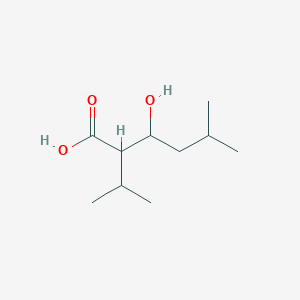![molecular formula C17H30N2O3 B6084701 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine](/img/structure/B6084701.png)
2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine, also known as CXM, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. CXM is a member of the morpholine family of compounds, which are known to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine is not fully understood, but it is believed to act as a selective antagonist of the adenosine A2A receptor. The adenosine A2A receptor is a GPCR that is involved in various physiological processes, including neurotransmission, inflammation, and immune function. This compound has been shown to bind to the adenosine A2A receptor with high affinity, blocking its activation and downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and block the migration and invasion of cancer cells. In vivo studies have shown that this compound can reduce tumor growth and metastasis in animal models of cancer. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has several advantages for lab experiments, including its high potency and selectivity for the adenosine A2A receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its low solubility in aqueous solutions and its relatively short half-life in vivo.
Orientations Futures
There are several future directions for the study of 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine. One direction is to further investigate its potential use as a drug lead for the treatment of various diseases. Another direction is to study its effects on other GPCRs and their signaling pathways. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various physiological processes. Finally, the development of new synthetic methods for this compound and its analogs may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine involves several steps, including the reaction of 4-morpholinecarboxylic acid with cyclohexylmethyl chloride to form 4-(cyclohexylmethoxy)morpholine. This intermediate is then reacted with 3-(2-isoxazolidinyl)propanoyl chloride to form this compound. The overall yield of this compound is around 50%.
Applications De Recherche Scientifique
2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine has been shown to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been studied for its potential use as a drug lead for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, this compound has been studied for its potential use as a tool compound for the study of G protein-coupled receptors (GPCRs) and their signaling pathways.
Propriétés
IUPAC Name |
1-[2-(cyclohexylmethyl)morpholin-4-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c20-17(7-9-19-8-4-11-22-19)18-10-12-21-16(14-18)13-15-5-2-1-3-6-15/h15-16H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIRBDQBCNJKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CN(CCO2)C(=O)CCN3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B6084618.png)
![ethyl (1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B6084622.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-(2,3-dimethoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6084628.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6084634.png)
![ethyl 3-benzyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6084648.png)
![ethyl 2-[(3-chloro-4-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6084660.png)
![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B6084668.png)
![3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6084679.png)
![methyl 5-[(diethylamino)carbonyl]-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B6084681.png)
![1-acetyl-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6084690.png)
![4-[4-(4-butyl-6-oxo-1,6-dihydropyrimidin-2-yl)benzyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B6084705.png)
![5-(5-methoxy-2-furoyl)-3-(1-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6084708.png)

![7-amino-2-(methylthio)-5-phenyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B6084713.png)